3-(4-Fluorophenyl)propionic acid
Overview
Description
3-(4-Fluorophenyl)propionic acid is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.1650 g/mol . It is characterized by a propionic acid moiety attached to a 4-fluorophenyl group. This compound is known for its white to off-white crystalline powder form and has various applications in scientific research and industry .
Scientific Research Applications
3-(4-Fluorophenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of specialty chemicals and materials
Safety and Hazards
3-(4-Fluorophenyl)propionic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Fluorophenyl)propionic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluorobenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting intermediate is then hydrolyzed and decarboxylated to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and optimized reaction conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluorobenzoic acid, while reduction can produce 3-(4-fluorophenyl)propanol .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)propionic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The fluorine atom in the phenyl ring enhances its binding affinity to target proteins, making it a valuable compound in drug design .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
- 4-Fluorocinnamic acid
- 2-Phenylpropionic acid
Uniqueness
Compared to its analogs, 3-(4-Fluorophenyl)propionic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
3-(4-fluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKXWDPUXLPHCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196644 | |
Record name | 3-(4-Fluorophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-31-4 | |
Record name | 3-(4-Fluorophenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 459-31-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Fluorophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-FLUOROPHENYL)PROPIONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 3-(4-Fluorophenyl)propionic acid and its derivatives?
A1: Several methods have been explored for the synthesis of this compound and its derivatives. One common approach involves the reaction of 4-fluoroaniline with methyl acrylate, followed by hydrolysis. [] Another method utilizes the reduction of 3-(4-fluorophenyl)propionitrile using lithium aluminum hydride (LiAlH4) to yield the corresponding amine, which can be further derivatized. [] Additionally, coupling reactions between this compound and various amines, sometimes facilitated by catalysts like copper(I) iodide, can yield a diverse range of amide derivatives. []
Q2: What biological activities have been reported for compounds containing the 3-(4-Fluorophenyl)propyl moiety?
A2: Research suggests that compounds containing the 3-(4-Fluorophenyl)propyl group exhibit a range of biological activities. For instance, [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates have shown promising antibacterial activity against certain bacterial strains. [, ] Furthermore, some derivatives have been investigated for their potential antidiabetic activity, with certain compounds demonstrating significant or moderate activity in preliminary studies. []
Q3: Have computational methods been applied to study this compound?
A3: Yes, Density Functional Theory (DFT) calculations have been employed to elucidate the vibrational and electronic structure of 3-amino-3-(4-fluorophenyl)propionic acid. This approach, aided by experimental IR and Raman spectroscopy, provided insights into the zwitterionic nature of this unnatural amino acid. []
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